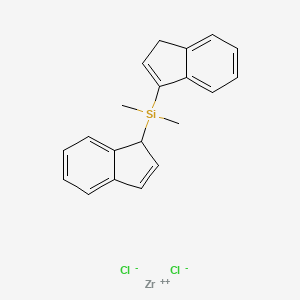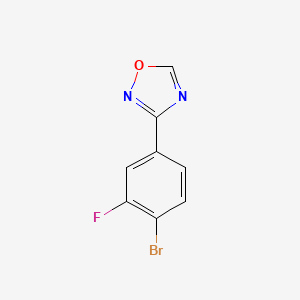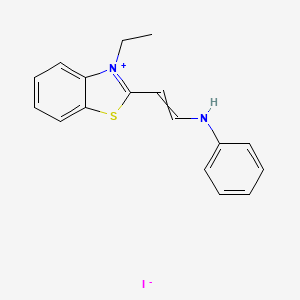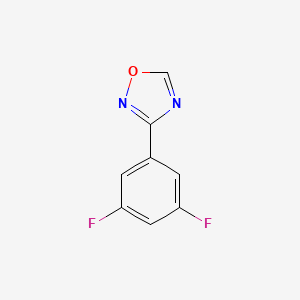
tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C16H23F2N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate typically involves the reaction of 1-benzyl-4,4-difluoropyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The general reaction scheme is as follows:
- Dissolve 1-benzyl-4,4-difluoropyrrolidine in anhydrous dichloromethane.
- Add triethylamine to the solution.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to improve efficiency and reproducibility.
化学反応の分析
Types of Reactions
tert-Butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide, sodium cyanide, or alkyl halides in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
tert-Butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the binding affinity and specificity of enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development. It is studied for its effects on various biological pathways and its potential as a treatment for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of new polymers and coatings with unique properties.
作用機序
The mechanism of action of tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or altering its function. The binding affinity and specificity are influenced by the structural features of the compound, including the benzyl and difluoropyrrolidine moieties. The pathways involved in its mechanism of action depend on the specific biological context and the target protein.
類似化合物との比較
tert-Butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate: Lacks the benzyl group, resulting in different binding properties and biological activity.
tert-Butyl N-(1-benzyl-4-methylpiperidin-4-yl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in chemical reactivity and biological effects.
tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate: Features an oxo group, which affects its chemical stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
tert-butyl N-(1-benzyl-4,4-difluoropyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-15(2,3)22-14(21)19-13-10-20(11-16(13,17)18)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILWGCJQMKZDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1(F)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
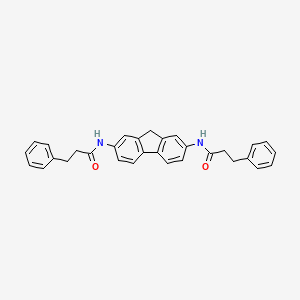
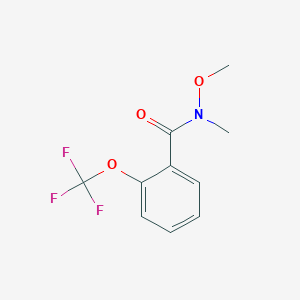
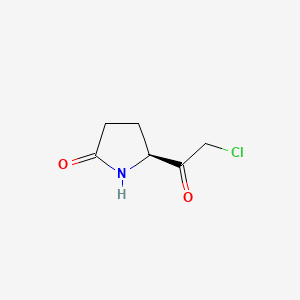
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)




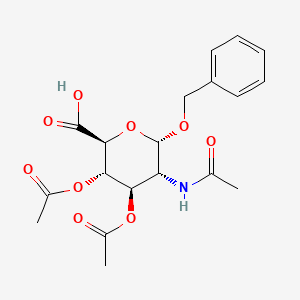
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
